3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid
Description
3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid is a chiral heterocyclic compound featuring a thiazolidine ring (a five-membered ring containing sulfur and nitrogen) substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. This compound is widely utilized in organic synthesis, particularly in peptide chemistry, where the Boc group protects amines during multi-step reactions . Its stereochemistry (e.g., 4R-configuration) is critical for applications in enantioselective synthesis, as evidenced by its commercial availability in chiral forms (e.g., (4R)-isomer, CAS: 222530-39-4) . The compound’s structural rigidity and solubility in polar aprotic solvents make it a versatile intermediate in pharmaceutical research .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWNZTPXVSWUKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222686 | |
| Record name | 3-(1,1-Dimethylethyl) 3,4-thiazolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76587-66-1 | |
| Record name | 3-(1,1-Dimethylethyl) 3,4-thiazolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76587-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl) 3,4-thiazolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amine.
Scientific Research Applications
Pharmaceutical Applications
1. Pharmaceutical Intermediates
3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of functional groups that can be further modified to produce active pharmaceutical ingredients (APIs). This compound is particularly useful in the synthesis of thiazolidinediones, a class of drugs used primarily to treat type 2 diabetes by improving insulin sensitivity.
2. Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolidine compounds exhibit antimicrobial properties. Research shows that modifications to the thiazolidine ring can enhance activity against various bacterial strains, making it a promising scaffold for developing new antibiotics .
Synthetic Applications
1. Asymmetric Synthesis
The compound is utilized in asymmetric synthesis due to its chiral center. It can be employed as a chiral auxiliary in reactions such as aldol reactions or Michael additions, facilitating the formation of enantiomerically enriched products. This application is crucial in producing drugs that require specific stereochemistry for efficacy .
2. Peptide Synthesis
In peptide chemistry, this compound is used as a protecting group for amino acids during peptide synthesis. The tert-butoxycarbonyl (Boc) group can be easily removed under mild acidic conditions, allowing for the sequential construction of peptides without compromising sensitive functional groups .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Thiazolidine derivatives are structurally diverse, with variations in substituents, stereochemistry, and functional groups significantly impacting their physicochemical properties and applications. Below is a detailed comparison of 3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid with analogous compounds:
Structural and Functional Group Variations
Key Observations :
Substituent Effects: The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis . Aromatic substituents (e.g., 4-chlorophenyl) increase molecular weight and may enhance crystallinity, as seen in X-ray diffraction studies .
Stereochemical Impact :
- The 4R configuration in the target compound is critical for its role in enantioselective synthesis, whereas derivatives like (4S)-isomers (e.g., in ) are tailored for specific biological targets .
Biological Relevance :
- Chlorophenyl-substituted analogs are studied for antimicrobial activity due to their structural resemblance to penicillin precursors .
- Difluorocyclohexyl derivatives (e.g., in ) are explored in enzyme inhibition, leveraging fluorine’s metabolic stability .
Physicochemical Properties
- Solubility: Boc-protected derivatives generally exhibit higher solubility in dichloromethane and dimethylformamide compared to non-protected analogs .
- Melting Points : Chlorophenyl-substituted derivatives (e.g., CAS: 477721-87-2) show higher melting points (~200°C) due to enhanced crystallinity .
- Stability : The Boc group improves stability against hydrolysis under basic conditions, a key advantage over carbamate-free analogs .
Biological Activity
3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid (TBTCA) is an organic compound characterized by a thiazolidine ring, which contains both sulfur and nitrogen atoms. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, facilitating various chemical transformations in organic synthesis. This compound has garnered interest due to its potential applications in pharmaceuticals, agrochemicals, and as a biochemical research tool.
Structural Information
- Chemical Formula: C₉H₁₅NO₄S
- CAS Number: 76587-66-1
- Molecular Weight: 217.29 g/mol
- Solubility: Insoluble in water; soluble in organic solvents like methanol and dichloromethane.
Synthesis
The synthesis of TBTCA typically involves the protection of an amine using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This method allows for selective protection and deprotection of amines, which is crucial for complex organic synthesis processes .
The biological activity of TBTCA is closely linked to its ability to influence biochemical pathways through the protection of amines. The Boc group allows for selective reactions that can lead to the formation of various biologically active compounds.
Target Pathways
- Enzyme Mechanisms: TBTCA is utilized in studies investigating enzyme mechanisms and protein-ligand interactions.
- Antitumor Activity: Compounds with similar thiazolidine structures have demonstrated antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
-
Antioxidant Properties:
Research indicates that thiazolidine derivatives can enhance cellular growth while reducing oxidative stress levels. For instance, thiazolidine-4-carboxylic acids were shown to improve trophozoite growth and mitigate reactive oxygen species (ROS) levels in cultures . -
Cytotoxicity Studies:
In vitro studies have revealed that thiazolidine compounds exhibit significant cytotoxic activity against cancer cell lines such as HT29 and Jurkat cells. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological activity . -
Pharmaceutical Applications:
TBTCA is being investigated for its potential role in drug development, particularly as an intermediate for synthesizing enzyme inhibitors. Its unique thiazolidine structure provides distinct chemical properties that can be leveraged in medicinal chemistry .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-tert-Butoxycarbonyl-L-alanine | Boc-protected amino acid | Used in peptide synthesis |
| N-tert-Butoxycarbonyl-L-phenylalanine | Boc-protected amino acid | Similar applications as above |
| 2-Methylthiazolidine-4-carboxylic acid | Thiazolidine derivative | Antiproliferative effects |
Q & A
Basic Research Questions
Q. How can the structural conformation of 3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid be experimentally confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., C–O, C–N) and intermolecular interactions like O–H⋯O hydrogen bonds observed in related thiazolidine derivatives . For example, crystallographic studies of structurally similar compounds report bond lengths within expected ranges (Allen et al., 1987) and hydrogen-bonding networks that stabilize the crystal lattice .
Q. What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group into thiazolidine derivatives?
- Methodological Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For thiazolidine systems, optimal conditions may involve anhydrous solvents (e.g., THF or DCM) and catalysts like DMAP. Post-synthesis, purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are critical for assessing the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) are essential. NMR can confirm the Boc group’s presence via tert-butyl proton signals at ~1.3 ppm, while HPLC quantifies impurities below 1% .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer : Store at 2–8°C in light-protected containers to prevent degradation. Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. Refer to safety data sheets (SDS) for emergency measures, including decontamination protocols .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance yield of this compound?
- Methodological Answer : Reaction parameters (temperature, solvent polarity, and stoichiometry) must be systematically varied. For example, increasing reaction time in DMF at 0–5°C may improve Boc group incorporation. Kinetic studies and in-situ monitoring via FTIR can identify rate-limiting steps .
Q. What strategies address contradictions in reported bioactivity data for thiazolidine derivatives?
- Methodological Answer : Discrepancies in antimicrobial or antitumor activity may arise from structural variations (e.g., aryl substituents) or assay conditions. Meta-analyses of literature data, coupled with standardized in vitro testing (e.g., MIC assays against S. aureus), can resolve inconsistencies .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to enzymes like dihydrofolate reductase. Focus on the carboxylic acid and thiazolidine moieties as potential hydrogen-bond donors/acceptors. Validate predictions with SPR or ITC binding assays .
Q. What advanced techniques characterize degradation pathways under varying storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
